Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate
Description
Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group, a sulfamoylamino-methyl substituent, and a sulfanyl (thiol) group at position 3. Its design incorporates steric protection (via tert-butyl groups) and reactive sulfur moieties, which may enhance stability and enable selective interactions in biological systems.
Properties
IUPAC Name |
tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O6S2/c1-14(2,3)23-12(19)17-9-11(25)7-10(17)8-18(26(16,21)22)13(20)24-15(4,5)6/h10-11,25H,7-9H2,1-6H3,(H2,16,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFEQZHDMPMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN(C(=O)OC(C)(C)C)S(=O)(=O)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- Chiral Pyrrolidine Intermediate : The synthesis often begins with a chiral pyrrolidine derivative such as (2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-methylpyrrolidine-2-carboxylic acid. This intermediate is prepared from Boc-L-cis-hydroxyproline via a four-step sequence involving methyl esterification, tert-butyldimethylsilyl (TBS) protection, methylation, and demethylation reactions.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Methyl esterification | Conversion of carboxylic acid to methyl ester |
| 2 | TBS protection | Protection of hydroxyl group with tert-butyldimethylsilyl group |
| 3 | Methylation | Alkylation of the nitrogen or carbon centers |
| 4 | Demethylation | Removal of methyl ester to regenerate carboxylic acid |
This method provides a safe, environmentally friendly, and scalable route to the key pyrrolidine intermediate.
Introduction of Sulfamoyl Group
- The sulfamoyl group (–SO2NH–) is introduced by reacting the amino group of the pyrrolidine intermediate with sulfamoylating agents such as sulfamoyl chlorides or sulfamoyl anhydrides under controlled conditions.
- Protection of the amino group with tert-butyl or (2-methylpropan-2-yl)oxycarbonyl groups facilitates selective sulfamoylation without side reactions.
Attachment of the Sulfanyl Group
- The sulfanyl (–SH) group at the 4-position of the pyrrolidine ring is introduced via thiolation reactions.
- Typical methods include nucleophilic substitution of a leaving group (e.g., halide) with a thiol or thiolate anion.
- Protection of other functional groups is crucial to avoid side reactions during these steps.
Final Deprotection and Purification
- After installation of all functional groups, protecting groups such as tert-butyl carbamates are removed under acidic conditions (e.g., trifluoroacetic acid treatment).
- The final compound is purified by chromatographic techniques or recrystallization.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Methyl esterification | Methanol, acid catalyst (e.g., HCl or H2SO4) | Converts carboxylic acid to methyl ester |
| TBS protection | Tert-butyldimethylsilyl chloride, imidazole, DMF | Protects hydroxyl groups |
| Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Alkylates nitrogen or carbon centers |
| Demethylation | Lithium hydroxide in THF/water | Hydrolyzes methyl esters back to acids |
| Sulfamoylation | Sulfamoyl chloride, base (e.g., triethylamine) | Introduces sulfamoyl group |
| Thiolation | Thiol or thiolate salts, nucleophilic substitution | Introduces sulfanyl group |
| Deprotection | Trifluoroacetic acid or other acid | Removes Boc and related protecting groups |
Research Findings and Optimization
- The described four-step method for preparing the pyrrolidine intermediate is noted for its safety, environmental friendliness, and scalability, making it suitable for industrial applications.
- Protecting group strategies using tert-butyl and (2-methylpropan-2-yl)oxycarbonyl groups provide excellent chemoselectivity during multi-step synthesis.
- Use of lithium hydroxide for ester hydrolysis offers mild conditions that preserve stereochemistry and sensitive functionalities.
- Sulfamoylation and thiolation steps require careful control of reaction conditions to avoid overreaction or side product formation.
- Purification challenges are addressed by selective extraction and drying protocols, e.g., ethyl acetate extraction and magnesium sulfate drying.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting Material Synthesis | Boc-L-cis-hydroxyproline, methyl esterification, TBS protection, methylation, demethylation | Chiral pyrrolidine intermediate obtained |
| Sulfamoyl Group Introduction | Sulfamoyl chloride, base (e.g., triethylamine) | Selective sulfamoylation of amino group |
| Sulfanyl Group Introduction | Thiol/thiolate nucleophile, substitution reaction | Installation of sulfanyl substituent |
| Final Deprotection | Acidic conditions (e.g., TFA) | Removal of protecting groups, product isolation |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove protective groups or to modify the sulfanyl group.
Substitution: Various nucleophiles can substitute the sulfamoylamino group under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the sulfamoylamino group.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways and mechanisms.
Medicine
While not directly used as a drug, this compound can serve as a precursor for the synthesis of potential therapeutic agents. Its unique chemical properties allow for the design of molecules with specific biological activities.
Industry
In industrial settings, this compound can be used in the development of new materials and chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate involves its ability to interact with various molecular targets. The sulfamoylamino group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate biological pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfamoylamino group introduces a hydrogen-bonding motif absent in the mesyloxy or alkyne-ester analogs .
- The 4-sulfanyl group provides nucleophilic reactivity distinct from the electrophilic mesyloxy group in or the inert alkyne in .
- Compared to the spirocyclic analogs in , the target lacks aromaticity but offers greater flexibility due to its linear pyrrolidine backbone.
Biological Activity
Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate is a complex organic compound with potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrrolidine ring, which is significant for its biological activity. The presence of the sulfamoyl group is noteworthy as it can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H36N2O6S |
| Molecular Weight | 468.63 g/mol |
| CAS Number | 210354-30-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, particularly the sulfamoyl group, which has been linked to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of sulfamoyl compounds can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfamoyl compounds are known to interact with carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. This inhibition could lead to therapeutic applications in conditions like glaucoma or edema.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of sulfamoyl derivatives. The results indicated that the tested compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Enzyme Interaction Analysis :
- Pharmacokinetic Studies :
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what reaction conditions are critical for achieving high yields?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with pyrrolidine derivatives and tert-butyl-protected intermediates. Key steps include:
- Introduction of sulfamoyl groups : Use (2-methylpropan-2-yl)oxycarbonyl (Boc) protection under anhydrous conditions with bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to prevent side reactions .
- Functionalization of the pyrrolidine ring : Sulfanyl (SH) groups are introduced via nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres (N₂ or Ar) to avoid oxidation .
- Purification : Column chromatography with silica gel and solvent systems like hexane/ethyl acetate (3:1) is critical for isolating intermediates .
Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the pyrrolidine ring. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₇H₃₀N₃O₅S₂: ~420.15) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, particularly for resolving stereochemistry at the 4-sulfanyl position .
Advanced: How can researchers address contradictions in spectroscopic data between similar pyrrolidine derivatives?
Answer:
Discrepancies in NMR or MS data often arise from:
- Stereochemical variations : Compare diastereomers using NOESY or ROESY NMR to confirm spatial arrangements .
- Solvent effects : Re-run spectra in deuterated DMSO or CDCl₃ to assess shifts caused by hydrogen bonding .
- Impurity profiles : Use LC-MS to detect byproducts (e.g., de-Boc derivatives) and adjust reaction stoichiometry .
Advanced: What strategies optimize the reaction yield of the sulfamoylamino-methyl group installation?
Answer:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation, reducing reaction time from 24 hr to 6 hr .
- Temperature control : Maintain 0–5°C during sulfamoylation to minimize hydrolysis of the Boc group .
- Protection/deprotection cycles : Temporarily protect the sulfanyl group with trityl chloride to prevent disulfide formation during subsequent steps .
Advanced: How can the sulfamoyl and sulfanyl groups in this compound be leveraged in enzyme interaction studies?
Answer:
- Enzyme inhibition assays : The sulfamoyl group mimics phosphate in ATP-binding pockets. Use fluorescence polarization to measure binding affinity with kinases .
- Redox activity studies : The sulfanyl group participates in thiol-disulfide exchange. Monitor glutathione interactions via Ellman’s assay (λ = 412 nm) .
- Crystallographic docking : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) and refine structures using PHENIX or Coot .
Advanced: What computational methods predict the compound’s reactivity in complex biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., GROMACS) to assess interactions with lipid membranes .
- ADMET prediction : Use SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 inhibition risks .
Basic: How does the tert-butyl group influence the compound’s stability and solubility?
Answer:
- Steric protection : The bulky tert-butyl group shields the carbamate from hydrolysis, enhancing stability in aqueous buffers (pH 7.4) .
- Lipophilicity : Increases LogP by ~1.5 units, improving membrane permeability but reducing aqueous solubility. Counterbalance by co-solvents (e.g., DMSO/PBS mixtures) .
Advanced: What are the best practices for handling the compound’s sulfanyl group to prevent oxidation during storage?
Answer:
- Storage conditions : Keep at –20°C under argon in amber vials. Add 1% w/v EDTA to chelate metal catalysts of oxidation .
- Stabilizers : Use 1 mM tris(2-carboxyethyl)phosphine (TCEP) in solution to maintain the –SH group in reduced form .
Advanced: How can researchers validate the compound’s stereochemical purity during synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers (retention time ~12 min for (2S,4R)) .
- Optical rotation : Compare [α]²⁵D values with literature data (e.g., +15° for the correct diastereomer) .
Basic: What safety precautions are essential when working with this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye contact with sulfanyl derivatives .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., tert-butyl chloroformate) .
- Waste disposal : Neutralize acidic/basic waste with 1 M NaOH or HCl before discarding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
